4-aminobutyric acid
Overview
Description
It is the chief inhibitory neurotransmitter in the central nervous system of mammals, playing a crucial role in regulating neuronal excitability throughout the nervous system . Gamma-Aminobutyric acid was first discovered in potato tubers in 1949 and later identified in the mammalian brain in 1950 .
Preparation Methods
Gamma-Aminobutyric acid can be synthesized through various methods, including chemical synthesis, plant enrichment, enzymatic methods, and microbial production . One common method involves the use of Escherichia coli cells with high activity of glutamate decarboxylase. This enzyme catalyzes the irreversible decarboxylation of glutamate to produce 4-aminobutyric acid . The optimal conditions for this reaction include a temperature of 37°C and a pH of 4.6, with the presence of pyridoxal phosphate to enhance enzyme activity .
Chemical Reactions Analysis
Gamma-Aminobutyric acid undergoes various chemical reactions, including decarboxylation, oxidation, and substitution. The primary reaction involves the decarboxylation of glutamate to form 4-aminobutyric acid, catalyzed by glutamate decarboxylase . This reaction is irreversible and occurs under specific conditions, such as the presence of pyridoxal phosphate . Gamma-Aminobutyric acid can also undergo oxidation and substitution reactions, although these are less common.
Scientific Research Applications
Gamma-Aminobutyric acid has numerous scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it plays a vital role in neurotransmission and is involved in regulating various physiological functions . In medicine, 4-aminobutyric acid is used to treat conditions such as anxiety, epilepsy, and insomnia due to its inhibitory effects on the nervous system . Additionally, it has applications in the food industry as a dietary supplement and in crop breeding for developing this compound-enriched plant varieties .
Mechanism of Action
These receptors are divided into two main types: 4-aminobutyric acid A and this compound B . When this compound binds to these receptors, it modulates ion channels, leading to the hyperpolarization of the cell membrane and inhibition of action potential transmission . This results in the reduction of neuronal excitability and the promotion of inhibitory neurotransmission.
Comparison with Similar Compounds
Gamma-Aminobutyric acid is unique among amino acids due to its role as an inhibitory neurotransmitter. Similar compounds include other amino acids such as glutamate, which is an excitatory neurotransmitter, and glycine, which also acts as an inhibitory neurotransmitter . Unlike 4-aminobutyric acid, glutamate promotes neuronal excitability, while glycine primarily functions in the spinal cord and brainstem . The distinct inhibitory effects of this compound make it a crucial component in maintaining the balance between excitation and inhibition in the nervous system.
Properties
IUPAC Name |
4-aminobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53504-43-1, Array | |
Record name | Butanoic acid, 4-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53504-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gamma-aminobutyric acid [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |
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DSSTOX Substance ID |
DTXSID6035106 | |
Record name | 4-Aminobutanoic acid | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White, powdery solid; Savoury, meat-like aroma | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-Aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol) | |
Record name | SID8139983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
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Record name | 4-Aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
56-12-2 | |
Record name | γ-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gamma-aminobutyric acid [JAN] | |
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Record name | gamma-Aminobutyric acid | |
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Record name | gamma-aminobutyric acid | |
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Record name | 4-aminobutyric acid | |
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Record name | 4-Aminobutanoic acid | |
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Record name | 4-aminobutyric acid | |
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Record name | .GAMMA.-AMINOBUTYRIC ACID | |
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Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
203 °C | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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